molecular formula C8H15NO4 B1469188 2-Acetamido-4-ethoxybutanoic acid CAS No. 1512702-31-6

2-Acetamido-4-ethoxybutanoic acid

Cat. No.: B1469188
CAS No.: 1512702-31-6
M. Wt: 189.21 g/mol
InChI Key: BDLCJMBRVCXPAZ-UHFFFAOYSA-N
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Description

2-Acetamido-4-ethoxybutanoic acid is an organic compound with the molecular formula C8H15NO4 It is a derivative of butanoic acid, featuring an acetamido group and an ethoxy group

Properties

IUPAC Name

2-acetamido-4-ethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-13-5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCJMBRVCXPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-ethoxybutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-bromobutanoate and acetamide.

    Nucleophilic Substitution: Ethyl 4-bromobutanoate undergoes nucleophilic substitution with acetamide in the presence of a base, such as sodium hydride, to form ethyl 4-acetamidobutanoate.

    Hydrolysis: The ethyl ester group is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-ethoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamido and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of 2-acetamido-4-ethoxybutanoic acid typically involves:

  • Starting Materials: Ethyl 4-bromobutanoate and acetamide.
  • Nucleophilic Substitution: Ethyl 4-bromobutanoate reacts with acetamide in the presence of a base (e.g., sodium hydride) to form ethyl 4-acetamidobutanoate.
  • Hydrolysis: The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield this compound.

Chemical Reactions:
The compound can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Can be reduced to alcohols or amines.
  • Substitution: The acetamido and ethoxy groups can be replaced with other functional groups under specific conditions.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for a wide range of chemical transformations, making it valuable in developing new compounds with specific properties.

Biology

In biological research, this compound can be utilized to study enzyme-substrate interactions and metabolic pathways. Its ability to form hydrogen bonds due to the acetamido group enhances its interactions with various biological targets, potentially influencing enzyme activity and metabolic processes.

Industrial Applications

The compound may also find applications in the production of specialty chemicals and materials. Its unique properties could be harnessed in developing new materials with specific functionalities, such as drug delivery systems or polymer additives.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    Research has demonstrated that compounds similar to this compound can significantly affect enzyme activity. For example, studies involving enzyme kinetics have shown that modifications in the acetamido group can enhance binding affinity, leading to increased catalytic efficiency .
  • Antiviral Activity:
    In related studies, derivatives of similar compounds have exhibited antiviral properties against strains of influenza A virus. While specific data on this compound is limited, its structural similarities suggest potential antiviral applications that warrant further investigation .
  • Biological Activity:
    The biological activity of butyric acid derivatives has been extensively studied, revealing their role in immunomodulation and cancer prevention. As a derivative of butyric acid, this compound may exhibit similar beneficial effects, particularly in regulating inflammation and microbial colonization .

Mechanism of Action

The mechanism of action of 2-Acetamido-4-ethoxybutanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidobutanoic acid: Lacks the ethoxy group, which may affect its chemical properties and applications.

    4-Ethoxybutanoic acid:

Uniqueness

2-Acetamido-4-ethoxybutanoic acid is unique due to the presence of both acetamido and ethoxy groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Biological Activity

Overview

2-Acetamido-4-ethoxybutanoic acid (CAS Number: 1512702-31-6) is an organic compound that has garnered attention for its potential biological activities. This compound features an acetamido group and an ethoxy group, which contribute to its unique chemical properties and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Molecular Formula : C₈H₁₅NO₄
  • Molecular Weight : 175.21 g/mol
  • Structure : The compound consists of a butanoic acid backbone with an acetamido group at the second position and an ethoxy group at the fourth position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating metabolic pathways. The ethoxy group enhances the compound's solubility and bioavailability, which may further facilitate its biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, peptides derived from similar structural motifs have shown efficacy against various bacterial strains, including Staphylococcus aureus. This suggests that this compound may also possess antimicrobial potential, warranting further investigation into its efficacy against specific pathogens .

Enzyme Inhibition

Research has demonstrated that derivatives of butanoic acid can act as enzyme inhibitors. The interaction of the acetamido group with active sites on enzymes could inhibit their function, suggesting a potential role in therapeutic applications where enzyme modulation is beneficial, such as in metabolic disorders .

Case Studies

  • Antimicrobial Peptides : A study examined the effects of various peptides on human peripheral blood mononuclear cells (PBMCs), measuring cytokine release in response to treatment. While not directly involving this compound, these findings highlight the relevance of structural analogs in developing antimicrobial agents .
  • Metabolic Pathways : In a study focusing on metabolic disease treatments, compounds targeting similar pathways as those influenced by this compound showed promise in modulating ghrelin signaling, which is crucial for appetite regulation and energy homeostasis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-Acetamidobutanoic Acid Lacks ethoxy groupModerate enzyme inhibition
4-Ethoxybutanoic Acid Lacks acetamido groupLimited antimicrobial effects
2-Acetamido-4-methylbutanoic Acid Similar structure but with methyl groupPotentially higher bioactivity due to increased lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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